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D-Glutamic acid diethyl ester

Cat. No.: B15372758
M. Wt: 203.24 g/mol
InChI Key: HERPVHLYIHBEFW-SSDOTTSWSA-N
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Description

D-Glutamic acid diethyl ester is a diester derivative of D-glutamic acid, where the carboxyl groups have been esterified with ethanol (B145695). ontosight.ai Its primary identity in research is as a chemical tool to probe the function of glutamatergic systems.

Research into glutamic acid analogs is a significant field driven by the central role of L-glutamic acid as the primary excitatory neurotransmitter in the central nervous system. ontosight.ai Analogs are synthesized to investigate and modulate the activity of glutamate (B1630785) receptors, transporters, and enzymes. nih.govnih.gov These investigations are crucial for understanding synaptic plasticity, learning, and memory. ontosight.ai The development of glutamic acid analogs has also been pivotal in the search for therapeutic agents for neurological disorders and has even extended to cancer research, where glutamine and glutamic acid metabolism are key targets. nih.govnih.gov

Glutamic acid analogs are designed with specific structural modifications to interact with various components of the glutamatergic system. nih.gov For instance, some analogs are used to differentiate between various glutamate receptor subtypes, such as NMDA, AMPA, and kainate receptors. nih.gov Others are designed to inhibit glutamate uptake by presynaptic vesicles or plasma membrane transporters, thereby altering the concentration and duration of glutamate in the synaptic cleft. nih.gov The synthesis of these analogs, including 3-alkylglutamic acids, 4-alkylpyroglutamic acids, and fluorinated derivatives, represents a continuous effort to create more potent and selective research tools. acs.orgproquest.com

The history of glutamic acid research began with its discovery in 1866 by the German chemist Karl Heinrich Ritthausen. wikipedia.org A significant milestone occurred in 1907 when Japanese researcher Kikunae Ikeda identified L-glutamic acid as the source of the "umami" taste. wikipedia.org The industrial production of amino acids, including glutamic acid, started in Japan in 1908. nih.gov

Initially, research largely focused on the L-enantiomers of amino acids due to their prevalence in biological systems. researchgate.net However, the discovery of D-amino acids in living organisms, including mammals, opened new avenues of investigation. researchgate.netmdpi.com It became apparent that D-amino acids, such as D-serine and D-aspartate, have distinct biological functions, particularly in the brain where they act as modulators of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netmdpi.com This led to increased interest in the synthesis and study of D-amino acid derivatives. Research on D-glutamic acid and its derivatives is part of this broader exploration into the roles of "unnatural" amino acid enantiomers in biological systems.

The primary research interest in this compound stems from its relationship with the glutamatergic system. A key research question has been its potential as a specific antagonist of glutamate receptors. nih.gov Early studies in the 1970s investigated the effects of glutamate diethyl ester (often the L-form or a racemic mixture was used initially) on glutamate-induced depolarization in various preparations, such as the lobster muscle fiber and the frog spinal cord. nih.gov These studies aimed to determine if the esterified form of glutamic acid could block the action of the endogenous neurotransmitter.

Another fundamental question revolves around its ability to cross cell membranes more readily than glutamic acid itself, due to its increased lipophilicity from the ethyl ester groups. This property makes it a useful tool to study the intracellular effects of elevated glutamate concentrations, as it can be taken up by cells and then hydrolyzed back to glutamic acid. nih.gov Research has also explored the actions of glutamic acid diethyl ester on glutamate uptake by brain tissue, to understand how it might interfere with the clearance of glutamate from the synapse. nih.gov While L-glutamate diethyl ester has been studied more extensively as an antagonist, the D-isomer continues to be a subject of interest for its potential to elucidate the stereo-specificity of glutamate receptors and transporters.

Chemical and Physical Properties

PropertyValueSource
IUPAC Namediethyl (2R)-2-aminopentanedioate nih.gov
Molecular FormulaC9H17NO4 nih.gov
Molecular Weight203.24 g/mol nih.gov
InChIInChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m1/s1 nih.gov
InChIKeyHERPVHLYIHBEFW-SSDOTTSWSA-N nih.gov
Canonical SMILESCCOC(=O)CCC@HN nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B15372758 D-Glutamic acid diethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

diethyl (2R)-2-aminopentanedioate

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m1/s1

InChI Key

HERPVHLYIHBEFW-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)CC[C@H](C(=O)OCC)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry

Stereoselective Synthesis of D-Glutamic Acid Diethyl Ester

The precise spatial arrangement of atoms, or stereochemistry, is a critical aspect of the synthesis of this compound. Achieving the desired D-configuration is paramount, and various strategies are employed to control the stereochemical outcome of the reactions.

Enzymatic Routes to this compound and its Precursors

Enzymes, as natural catalysts, are highly valued in chemical synthesis for their ability to perform reactions with high specificity under mild conditions. This is particularly advantageous for the synthesis of chiral molecules like this compound.

Lipases are a class of enzymes that have demonstrated considerable versatility in organic synthesis. While direct lipase-catalyzed amidation of dicarboxylic acids to form amides is a known process, the application to produce specific amino acid esters like this compound is a nuanced area of research. Generally, lipase-catalyzed amidations involve the condensation of a carboxylic acid with an amine. For instance, Candida antarctica lipase (B570770) has been utilized in the solvent-free condensation of various carboxylic acids and alkyl amines, yielding N-alkyl substituted amides with appreciable yields ranging from 77.4% to 82.3%. tandfonline.comnih.gov

The direct amidation of carboxylic acids using lipases can be challenging, and often, the activation of the carboxylic acid as an ester is a more effective strategy for lipase-catalyzed aminolysis. rsc.org In some cases, the reaction medium itself can play a role in the formation of an ester intermediate, which then undergoes aminolysis. rsc.org The direct lipase-catalyzed esterification to produce amino acid esters is also a viable route. These reactions leverage the enzyme's ability to selectively catalyze the formation of ester bonds.

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. This technique is particularly useful for obtaining enantiomerically pure precursors for the synthesis of this compound.

Lipases, such as those from Candida antarctica (both A and B fractions) and Pseudomonas cepacia, are frequently employed for the kinetic resolution of amino esters. researchgate.net For example, the resolution of racemic β-amino esters has been successfully achieved using Candida antarctica lipase B (CALB) catalysis in butyl butyrate. researchgate.net This process can involve sequential reactions where the enzyme first catalyzes the interesterification of the amino ester and then the N-acylation of one enantiomer, allowing for the separation of the unreacted enantiomer. The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be quite high in these resolutions, often exceeding 100. researchgate.net

Enzyme Substrate Reaction Type Key Findings Reference
Candida antarctica lipase B (CALB)Racemic β-amino estersKinetic ResolutionSuccessful resolution via sequential interesterification and N-acylation. researchgate.net
Candida antarctica lipase A (CAL-A)Racemic β-amino estersAcylationExcellent chemoselectivity and high enantioselectivity (E > 100) in acylation reactions. researchgate.net
Porcine Kidney Acylase / Aspergillus oryzae enzymeRacemic amino acidsKinetic ResolutionCommercially used to resolve natural and unnatural amino acids with high yields (85-90%). wikipedia.org

Chemoenzymatic Approaches in Stereoisomer Production

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. In the context of producing stereoisomers of glutamic acid diethyl ester, a chemoenzymatic approach might involve a chemical synthesis to create a racemic or prochiral precursor, followed by an enzymatic step to introduce stereoselectivity.

For example, a prochiral intermediate could be subjected to an enantioselective enzymatic reaction. Lipase-catalyzed acetylation is a common strategy. In the synthesis of (S)-(hydroxymethyl)glutamic acid, a related compound, a key step involved the lipase TL-induced enantioselective acetylation of a prochiral 1,3-diol. nih.gov This demonstrates the power of enzymes to differentiate between prochiral groups, leading to a highly enantioenriched product.

Another chemoenzymatic strategy involves the dynamic kinetic resolution of a racemic intermediate. This process combines a chemical racemization catalyst with a stereoselective enzyme. As the enzyme consumes one enantiomer, the chemical catalyst continuously converts the remaining enantiomer into the reactive one, theoretically allowing for a 100% yield of the desired product. Such strategies have been successfully applied in the production of D-amino acids from racemic amino acid amides using a D-aminopeptidase in the presence of a racemase. researchgate.net

Strategy Key Chemical Step Key Enzymatic Step Example Application Reference
Enantioselective DesymmetrizationSynthesis of a prochiral diolLipase-catalyzed enantioselective acetylationSynthesis of a precursor for (S)-(hydroxymethyl)glutamic acid nih.gov
Dynamic Kinetic ResolutionRacemization of the starting materialEnantioselective enzymatic reactionProduction of D-amino acids from racemic amino acid amides researchgate.net

Chemical Synthesis from D-Glutamic Acid and Related Precursors

Traditional chemical synthesis remains a fundamental approach for the preparation of this compound. These methods typically start from D-Glutamic acid or a closely related precursor and involve well-established chemical reactions.

The most direct chemical route to this compound is the Fischer esterification of D-Glutamic acid. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com Common acid catalysts include hydrogen chloride (HCl) gas, sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). masterorganicchemistry.comgoogle.com

When using hydrogen chloride, it is often bubbled through anhydrous ethanol to generate an acidic solution to which D-Glutamic acid is added. The reaction mixture is then typically heated to drive the equilibrium towards the formation of the diethyl ester. The product is often isolated as the hydrochloride salt, this compound hydrochloride. google.comchemicalbook.com

Another method involves the use of thionyl chloride in methanol (B129727) to produce L-glutamic acid dimethyl ester hydrochloride, a process that can be adapted for the diethyl ester. google.com Similarly, a procedure for the synthesis of L-glutamic acid diethyl ester hydrochloride involves heating L-glutamic acid with ethanol and triphosgene, yielding the product in high purity and yield. chemicalbook.com These methods are generally applicable to the D-enantiomer as well.

Starting Material Reagents Product Key Features Reference
L-Glutamic AcidEthanol, TriphosgeneL-Glutamic acid diethyl ester hydrochlorideHigh purity (99.7%) and yield (98.0%) chemicalbook.com
L-Glutamic AcidMethanol, Thionyl ChlorideL-Glutamic acid dimethyl ester hydrochlorideOne-pot method, reduces raw material usage google.com
Carboxylic AcidAlcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Ester, WaterGeneral Fischer esterification, equilibrium reaction masterorganicchemistry.com
Racemization and Resolution Strategies

The production of enantiomerically pure this compound often relies on the resolution of racemic mixtures. Enzymes are frequently employed for this purpose due to their high stereoselectivity. nih.govnih.gov One common strategy involves the enzymatic hydrolysis of a racemic mixture of N-acyl-glutamic acid diethyl esters. Proteases such as α-chymotrypsin or lipases can selectively hydrolyze the L-enantiomer, leaving the desired N-acyl-D-glutamic acid diethyl ester untouched. nih.govnih.govresearchgate.net This unreacted D-enantiomer can then be separated from the hydrolyzed L-amino acid and deacylated to yield pure this compound. researchgate.net

Another approach involves the racemization of the readily available L-glutamic acid, followed by acylation and subsequent enzymatic resolution. researchgate.net This dynamic kinetic resolution (DKR) process can theoretically achieve a 100% yield of the desired D-enantiomer by continuously racemizing the unwanted L-enantiomer as it is consumed in the resolution step. researchgate.net Furthermore, non-enzymatic methods, such as enantioselective extraction coupled with racemization (EECR), have been developed for the derivatization-free resolution of amino acids. rsc.org

Derivatization Strategies for this compound

This compound is a versatile building block for creating a wide array of derivatives. Its amino and dual ester functionalities allow for targeted modifications to explore new chemical and functional properties. nih.gov

The primary amine of this compound can be readily acylated to form N-acyl derivatives. This is a common step in both resolution strategies and the synthesis of more complex molecules. researchgate.net The reaction typically involves treating the ester with an acylating agent, such as an acyl chloride or anhydride, often under Schotten-Baumann conditions. rsc.org For example, N-palmitoylglutamic acid dimethyl ester has been synthesized via N-acylation for use as a comonomer in alkyd resin synthesis. rsc.org Similarly, N-acetyl-L-glutamic acid diethyl ester is a known derivative. chemicalbook.com

The enzyme papain, a cysteine protease, has been effectively used to catalyze the regioselective oligomerization of glutamic acid diethyl ester. acs.orgnih.govdatapdf.com This enzymatic approach allows for the synthesis of oligo(γ-ethyl-glutamate) under mild conditions, typically in a phosphate (B84403) buffer. acs.orgmdpi.com The reaction is rapid, with significant yields achieved in minutes, and produces oligomers with a degree of polymerization (DP) often ranging from 5 to 9 units. acs.orgdatapdf.commdpi.com Kinetic studies have shown that the dimerization of the monomer is a slow initial step, but once the dimer is formed, it is more effectively utilized by papain for further polymerization. nih.gov

Below is a table summarizing the results of papain-catalyzed oligomerization of L-glutamic acid diethyl ester hydrochloride under specific conditions.

ParameterValue/RangeYieldDegree of Polymerization (DP)Reference
Substrate Conc.0.03 M55%~8-9 acs.org
Reaction Time5-20 min70-81%- acs.org
pH5.5 - 8.5≥60%- acs.org
Enzyme Conc.2.0 - 4.0 mg/mL29 - 74%- datapdf.com
Buffer Conc.0.1 - 1.1 M4 - 82%- datapdf.com

Poly(γ-D-glutamic acid), a naturally occurring polypeptide, can be synthesized through the polycondensation of D-glutamic acid derivatives. cdnsciencepub.commdpi.com While direct polycondensation of this compound can be challenging, syntheses have been achieved through the polymerization of activated monomers derived from it. cdnsciencepub.com For instance, the polycondensation of γ-glutamyl-glutamic acid-α,α'-di-t-butyl-γ-pentachlorophenyl ester provides a route to the polypeptide, avoiding the transpeptidation that can occur under basic conditions used for saponifying polymethyl esters. cdnsciencepub.com The resulting poly-γ-glutamic acid can be further modified, for example, by creating a poly(γ-glutamic acid)-NHS ester, which acts as a natural cross-linking agent for materials like collagen. nih.gov The thermal polycondensation of related diamide-diesters with diols is another strategy to produce poly(ester amide)s containing amino acid residues. researchgate.net

The distinct reactivity of the amino and ester groups in this compound allows for a variety of targeted chemical modifications. nih.gov For instance, the ester groups can be converted to hydroxamic acids or acyl hydrazides by reacting with hydroxylamine (B1172632) or hydrazine, respectively. nih.gov These modifications introduce new functionalities, such as metal chelation (hydroxamic acid) or a versatile reactive handle for bioconjugation (acyl hydrazide). nih.gov

Furthermore, the glutamic acid backbone itself can be modified. For example, a glutamic acid analog with an orthogonally protected side chain has been synthesized and used in the preparation of high-affinity ligands. rsc.org The development of chloroalkane-functionalized ligands inspired by HaloTag technology has enabled the targeted covalent modification of specific glutamate (B1630785) residues in proteins. blogspot.comchemrxiv.org These strategies highlight the potential to create a diverse library of this compound derivatives for various applications in chemical biology and materials science. nih.govunimi.it

Biochemical Interactions and Enzymatic Studies

Investigation of Enzyme-Substrate Interactions

The glycogen (B147801) debranching enzyme (GDE) is a crucial bifunctional enzyme in glycogenolysis, the process of breaking down glycogen to release glucose. nih.gov This enzyme possesses two distinct catalytic activities: a 4-α-D-glucanotransferase activity and an amylo-α-1,6-glucosidase activity. wikipedia.org Working in concert with glycogen phosphorylase, GDE helps mobilize glucose reserves from the liver and muscles. wikipedia.org Glycogen phosphorylase shortens the α-1,4-linked glucose chains of glycogen until it reaches a point four residues from an α-1,6 branch point. wikipedia.org The transferase activity of GDE then shifts a block of three glucose residues from the branch to the non-reducing end of a nearby chain. wikipedia.org Subsequently, the glucosidase activity of GDE hydrolyzes the single remaining α-1,6-linked glucose residue, releasing free glucose and leaving a linear chain for the phosphorylase to continue its action. wikipedia.org

Dysfunction of the glycogen debranching enzyme leads to Glycogen Storage Disease Type III, characterized by the accumulation of an abnormal, highly-branched glycogen structure known as limit dextrin. nih.govnih.gov Despite the importance of this enzyme in glucose metabolism, specific research detailing the direct modulation of glycogen debranching enzyme activity by D-glutamic acid diethyl ester is not extensively documented in current scientific literature.

Glutamic acid decarboxylase (GAD) is a pivotal enzyme in the central nervous system that catalyzes the conversion of the excitatory neurotransmitter glutamate (B1630785) into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. nih.govwikipedia.orgbiologydictionary.net This conversion is a critical step in regulating neuronal excitability, and impairment of GAD function is associated with neurological conditions. nih.gov GAD requires pyridoxal-5-phosphate (PLP) as a cofactor for its activity. wikipedia.orgnih.gov

While direct inhibition of GAD by this compound is not a primary focus of available research, studies on related ester compounds provide insight into potential inhibitory mechanisms. For instance, ethyl ketopentenoate (EKP), a lipid-permeable ester, has been explored as a GAD inhibitor. nih.gov Molecular docking studies suggest that the ester group of EKP can interact with an arginine residue in the active site of GAD, similar to how the carboxyl group of the natural substrate glutamate binds. nih.gov This interaction contributes significantly to the binding affinity and subsequent inhibition of the enzyme. nih.gov The inhibition of GAD by various compounds can disrupt the delicate balance between excitatory and inhibitory signals in the brain. nih.govnih.gov

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-amino acid isomers. Glutamate racemase (RacE), for example, is responsible for converting L-glutamate to D-glutamate. nih.gov This function is essential for bacteria in synthesizing the D-glutamate component of their peptidoglycan cell walls, making these enzymes attractive targets for antibacterial research. nih.gov

Aminotransferases, also known as transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, playing a central role in amino acid metabolism. nih.govnih.gov Enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are crucial for synthesizing and breaking down glutamate. nih.govnih.gov They link amino acid metabolism with carbohydrate metabolism by reversibly converting glutamate to α-ketoglutarate, an intermediate in the citric acid cycle. nih.govyoutube.com In human erythrocytes, which cannot import glutamate, these enzymes are vital for de novo glutamate biosynthesis to support the production of glutathione. nih.gov

Currently, specific studies detailing the direct influence or modulatory effects of this compound on the activity of amino acid racemases or aminotransferases are limited.

Role in Metabolic Pathway Probing

Glutamic acid diethyl ester (GDEE), particularly the L-isomer, has been investigated as an antagonist of excitatory amino acid receptors, which are activated by glutamate. nih.govnih.gov These receptors are critical for synaptic transmission and plasticity in the central nervous system. wikipedia.org GDEE's antagonistic properties are primarily studied in the context of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), and kainate receptors. nih.govnih.gov

NMDA receptor antagonists block the receptor's ion channel, preventing the influx of calcium ions that occurs upon glutamate binding. droracle.aiwebmd.com This action can protect neurons from excitotoxicity, a pathological process where excessive glutamate stimulation leads to cell damage. wikipedia.orgwebmd.com Research on rat cerebral cortex slices has shown that GDEE and its deaminated analogues can inhibit spontaneous paroxysmal discharges. nih.govnih.gov However, the effects can be complex; for example, L-GDEE was found to have no effect on AMPA, kainate, or NMDA responses at certain concentrations but potentiated responses to quisqualate. nih.govnih.gov

The table below summarizes findings on the inhibitory concentrations (IC50) and antagonist dose-ratios for L-GDEE and its analogues from one such study.

CompoundTarget ResponseEffectDose-Ratio / IC50
L-GDEE HClSpontaneous Paroxysmal DischargesInhibitionIC50: 6.7 ± 0.37 mM
Glutarate Diethyl Ester (GlrDEE)Kainate ResponseAntagonism2.14 (1.92-2.38)
Glutarate Diethyl Ester (GlrDEE)NMDA ResponseAntagonism1.61 (1.39-1.87)
Glutarate Diethyl Ester (GlrDEE)Quisqualate ResponsePotentiation0.64 (0.58-0.71)
Glutarate Dimethyl Ester (GlrDME)Kainate ResponseAntagonism1.66 (1.48-1.85)
Glutarate Dimethyl Ester (GlrDME)Quisqualate ResponseAntagonism1.22 (1.15-1.29)

Data sourced from studies on rat cerebral cortex slices. nih.govnih.gov The dose-ratio indicates the fold-increase in agonist concentration required to produce the same response in the presence of the antagonist.

Alpha-ketoglutarate (α-KG) is a key intermediate in the Krebs (citric acid) cycle and a central molecule linking carbohydrate and amino acid metabolism. nih.govnih.gov It is directly involved in the anabolic and catabolic pathways of glutamate. biologydictionary.netnih.gov The conversion between α-ketoglutarate and glutamate is a reversible reaction catalyzed primarily by the enzyme glutamate dehydrogenase and various aminotransferases. youtube.comyoutube.com These pathways are fundamental for cellular energy production, nitrogen metabolism, and the synthesis of other amino acids. nih.govnih.gov

As a glutamate antagonist, this compound can be used as a research tool to probe the metabolic consequences of disrupting glutamate signaling. By blocking glutamate receptors, the compound can indirectly influence the metabolic flux through pathways involving α-ketoglutarate. For instance, altering the extracellular glutamate concentration or its uptake can affect the intracellular equilibrium between glutamate and α-ketoglutarate. youtube.com Glutamate produced from α-ketoglutarate is a precursor for the synthesis of glutamine, an important immunomodulatory nutrient. nih.gov Therefore, antagonism of glutamate pathways could have downstream effects on these related metabolic functions. While the primary action of this compound is at the receptor level, its use in research models helps to elucidate the broader metabolic network connected to glutamate signaling, including the regulation of α-ketoglutarate homeostasis. nih.gov

Antimicrobial Activity Studies in Non-Human Systems

The investigation of this compound's interactions with microbial systems has revealed notable effects on bacterial growth and community development. The following sections detail the in vitro evaluation of its antibacterial properties and its influence on the formation of bacterial biofilms, critical structures in microbial persistence and resistance.

In Vitro Assessment of Antibacterial Effects

Recent studies have systematically evaluated the antibacterial efficacy of this compound, referred to in some literature as GLADE, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metrics for this assessment are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

In a comparative study, this compound demonstrated promising antibacterial activity. nih.gov The MIC values for this compound were determined to be 12.75 mg/mL for several bacterial strains, including Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). nih.gov For Streptococcus pyogenes (ATCC 19615) and Klebsiella pneumoniae (ATCC 13883), the MIC was observed at a higher concentration of 25.5 mg/mL. nih.gov

The bactericidal effects of this compound were also established. The MBC for S. aureus, E. faecalis, E. coli, and P. aeruginosa was found to be 25.5 mg/mL. nih.gov A higher concentration of 51 mg/mL was required to achieve a bactericidal effect against S. pyogenes and K. pneumoniae. nih.govresearchgate.net These findings suggest that this compound possesses both bacteriostatic and bactericidal properties, with efficacy varying across different bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainingMIC (mg/mL)
Staphylococcus aureus ATCC 25923Gram-positive12.75 nih.gov
Streptococcus pyogenes ATCC 19615Gram-positive25.5 nih.gov
Enterococcus faecalis ATCC 29212Gram-positive12.75 nih.gov
Escherichia coli ATCC 25922Gram-negative12.75 nih.gov
Klebsiella pneumoniae ATCC 13883Gram-negative25.5 nih.gov
Pseudomonas aeruginosa ATCC 27853Gram-negative12.75 nih.gov

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainGram StainingMBC (mg/mL)
Staphylococcus aureus ATCC 25923Gram-positive25.5 nih.gov
Streptococcus pyogenes ATCC 19615Gram-positive51 nih.gov
Enterococcus faecalis ATCC 29212Gram-positive25.5 nih.gov
Escherichia coli ATCC 25922Gram-negative25.5 nih.gov
Klebsiella pneumoniae ATCC 13883Gram-negative51 nih.gov
Pseudomonas aeruginosa ATCC 27853Gram-negative25.5 nih.gov

Influence on Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which confers protection against environmental stresses and antimicrobial agents. The ability of a compound to interfere with biofilm formation is a significant indicator of its potential as an antimicrobial agent.

The influence of this compound on biofilm formation has been investigated across the same set of Gram-positive and Gram-negative bacterial strains. researchgate.netresearchgate.net The assessment, conducted using the crystal violet method to quantify biofilm mass, revealed a concentration-dependent effect of this compound on biofilm development. nih.gov

The results, presented as a Δ-Index which compares the biofilm formation in the presence of the compound to a positive control, showed varied effects. researchgate.net For some bacterial strains, lower concentrations of this compound appeared to have a minimal impact or even slightly promote biofilm formation, while higher concentrations, approaching the MIC, demonstrated a significant reduction in biofilm mass. This suggests that at sub-inhibitory concentrations, the compound may not effectively prevent the initial stages of biofilm development, but at concentrations that inhibit bacterial growth, it also impairs the ability of the bacteria to form robust biofilms. nih.gov The complex interplay between bacterial growth inhibition and biofilm formation underscores the multifaceted nature of this compound's antimicrobial activity.

Role As a Chiral Building Block in Organic Synthesis

Enantioselective Synthesis of Complex Molecular Structures

The defined stereochemistry of D-glutamic acid diethyl ester makes it an invaluable starting material for the enantioselective synthesis of intricate molecules. The chiral center is often retained throughout the synthetic sequence, thereby dictating the stereochemical outcome of the final product.

A significant application of D-glutamic acid derivatives is in the synthesis of poly-γ-D-glutamic acid (γ-PGA), a naturally occurring biopolymer produced by certain microorganisms, such as Bacillus anthracis. cdnsciencepub.com This polypeptide is composed of D-glutamic acid units linked through amide bonds between the α-amino and γ-carboxyl groups. The synthesis of this natural product requires precise stereochemical control to ensure the formation of the correct γ-linkage and to prevent racemization.

One synthetic approach to poly-γ-D-glutamic acid involves the polymerization of a protected D-glutamic acid monomer. For instance, a method has been described that utilizes the polycondensation of γ-glutamyl-glutamic acid-α,α'-di-t-butyl-γ-pentachlorophenyl ester. cdnsciencepub.com This precursor is derived from D-glutamic acid. The use of t-butyl ester protecting groups for the α-carboxyl functions is crucial as they can be removed under mild acidic conditions, which importantly prevents the undesirable side reaction of transpeptidation that would lead to a mixture of α- and γ-peptide bonds. cdnsciencepub.com

Table 1: Key Steps in the Synthesis of Poly-γ-D-glutamic Acid

StepDescriptionKey Reagents and ConditionsPurpose
Monomer Synthesis Preparation of a protected D-glutamic acid dipeptide active ester.N-carbobenzoxy-α-t-butyl-D-glutamic acid pentachlorophenyl ester, α-t-butyl-D-glutamic acid methyl ester hydrochloride.To create a monomer suitable for polymerization with the correct protecting groups.
Polymerization Polycondensation of the dipeptide active ester.Dimethylformamide, triethylamine.To form the polypeptide backbone with γ-linkages.
Deprotection Removal of the t-butyl ester protecting groups.Trifluoroacetic acid.To yield the final poly-γ-D-glutamic acid. cdnsciencepub.com

This synthetic route provides access to a structurally well-defined natural polymer, which is of interest for various biomedical applications due to its biodegradability and non-immunogenic properties. nih.gov

D-Glutamic acid and its esters are recognized as important chiral intermediates in the research and development of new drugs. google.com They serve as scaffolds for the synthesis of a variety of bioactive molecules. Glutamic acid diethyl ester, in particular, has been investigated as a glutamate (B1630785) antagonist and a precursor for other compounds with potential biological activity. medchemexpress.com

The D-enantiomer is of particular interest for the development of enzyme inhibitors. For example, various analogues of D-glutamic acid have been synthesized and evaluated as substrates or inhibitors of the D-glutamate-adding enzyme from Escherichia coli. nih.gov This enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for the development of novel antibacterial agents. The study of these analogues helps in understanding the substrate specificity of the enzyme and in designing more potent inhibitors. nih.gov

Furthermore, while the L-enantiomer is a known intermediate for pharmaceuticals targeting neurological disorders, the D-enantiomer also holds potential in this area. chemimpex.com The stereochemistry of a drug molecule is critical for its interaction with biological targets, and the use of D-amino acids can lead to compounds with different pharmacological profiles, such as increased metabolic stability or altered receptor binding affinity.

Table 2: Examples of D-Glutamic Acid Analogues as Enzyme Modulators

AnalogueTarget EnzymePotential Therapeutic AreaReference
D-erythro-4-methylglutamic acidD-glutamate-adding enzymeAntibacterial nih.gov
D-erythro-3-methylglutamic acidD-glutamate-adding enzymeAntibacterial nih.gov
DL-homocysteic acidD-glutamate-adding enzymeAntibacterial nih.gov

The synthesis of these advanced pharmaceutical intermediates often involves the chemical modification of the this compound scaffold to introduce new functional groups and to build up the desired molecular complexity.

Design and Synthesis of Novel Chiral Ligands and Catalysts

The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and catalysts for asymmetric synthesis. These ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

While specific examples detailing the synthesis of chiral ligands directly from this compound are not abundant in readily available literature, the general principles of using chiral amino acids for this purpose are well-established. For instance, chiral β-amino disulfides have been synthesized and successfully used as ligands in the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov The synthesis of such ligands often involves the conversion of the carboxylic acid groups of an amino acid into other functionalities and the modification of the amino group.

Another area where D-glutamic acid derivatives could be employed is in the synthesis of chiral sulfoxide (B87167) ligands. wikipedia.org The oxidation of unsymmetrical sulfides derived from a chiral starting material like this compound could lead to the formation of diastereomerically pure sulfoxides, which are a known class of chiral ligands. wikipedia.org

The development of new chiral ligands and catalysts is a continuous effort in organic synthesis, and the use of readily available chiral pool molecules like this compound provides a cost-effective and efficient way to access novel chiral structures.

Stereochemical Control in Polymeric Material Synthesis

This compound is a key monomer for the synthesis of stereoregular polymeric materials, most notably poly-γ-D-glutamic acid (γ-PGA). The stereochemistry of the monomer is directly translated into the polymer, dictating its secondary structure, physical properties, and biological interactions. nih.gov

The chemical synthesis of γ-PGA from D-glutamic acid derivatives allows for precise control over the polymer's molecular weight and structure, which is often more challenging to achieve through microbial fermentation. cdnsciencepub.com As mentioned previously, a key challenge in the chemical synthesis of γ-PGA is to avoid the formation of α-peptide bonds through transpeptidation. The use of appropriate protecting groups and polymerization conditions is therefore critical for achieving stereochemical control. cdnsciencepub.com

The resulting poly-γ-D-glutamic acid is a water-soluble, biodegradable, and non-toxic polymer with a wide range of potential applications in medicine, including drug delivery, tissue engineering, and as a biological adhesive. nih.govmdpi.com The D-enantiomer is particularly resistant to degradation by proteases, which can be advantageous for in vivo applications. nih.gov

Furthermore, the D/L content of γ-PGA can be controlled through metabolic engineering of the producing microorganisms, which in turn influences the properties of the resulting polymer. dp.tech This highlights the importance of stereochemistry at the monomer level for tailoring the macroscopic properties of the final polymeric material.

Table 3: Properties and Applications of Poly-γ-D-glutamic Acid

PropertySignificancePotential ApplicationReference
Stereoregularity (all D) Resistance to proteolysis, specific secondary structure.Long-circulating drug delivery systems. nih.gov
Biodegradability Environmentally friendly and biocompatible.Absorbable sutures, tissue scaffolds. nih.govmdpi.com
Water Solubility Ease of formulation and administration.Hydrogels, drug carriers. mdpi.com
Non-immunogenicity Safe for in vivo use.Medical implants, wound dressings. nih.gov

Advanced Analytical Characterization in Research

Chromatographic Techniques for Chiral Purity Assessment

The separation of enantiomers is a fundamental challenge in the analysis of chiral molecules like D-glutamic acid diethyl ester. Chromatographic methods, particularly those employing chiral stationary phases, are indispensable for determining the enantiomeric excess and ensuring the stereochemical purity of a sample.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the chiral separation of glutamic acid diethyl ester enantiomers. The efficacy of this technique hinges on the use of a chiral stationary phase (CSP) that can differentiate between the D- and L-isomers.

One established method involves the use of a silica (B1680970) gel chiral column. google.com For instance, a chiral crown ether bonded to silica gel can serve as the stationary phase. google.com In such a system, a mobile phase consisting of an aqueous perchloric acid solution and acetonitrile (B52724) has been successfully employed to separate the hydrochloride salts of L- and this compound. google.com This approach offers good separation, high sensitivity, and strong specificity, making it suitable for quality control. google.com The detection is typically carried out using a UV detector, with wavelengths in the range of 200-230 nm proving effective. google.com

Macrocyclic glycopeptides, such as teicoplanin, are also utilized as chiral selectors in CSPs. sigmaaldrich.com These types of columns, like the Astec CHIROBIOTIC® T, are compatible with both organic and aqueous mobile phases, which is advantageous for analyzing polar and ionic compounds like amino acid derivatives. sigmaaldrich.com The separation mechanism on these phases is complex and can be influenced by the mobile phase composition, with enantioselectivity often increasing with the concentration of the organic modifier. sigmaaldrich.com

Parameter HPLC Condition 1 HPLC Condition 2
Stationary Phase Silica gel chiral column (chiral crown ether) google.comMacrocyclic glycopeptide (Teicoplanin) CSP sigmaaldrich.com
Mobile Phase Aqueous perchloric acid solution-acetonitrile google.comLC-MS-compatible mobile phase systems sigmaaldrich.com
Detection UV (200-230 nm) google.comMass Spectrometry (MS) sigmaaldrich.com
Analyte Glutamic acid diethyl ester hydrochloride enantiomers google.comUnderivatized amino acid enantiomers sigmaaldrich.com

This table summarizes typical HPLC conditions for the chiral separation of glutamic acid diethyl ester and related compounds.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the sensitive and selective analysis of stereoisomers. While mass spectrometry itself does not inherently differentiate between enantiomers due to their identical mass-to-charge ratios, its combination with chiral chromatography allows for their distinct detection and quantification. nih.gov

For glutamic acid diethyl ester, a method employing a reverse-phase HPLC column with a mobile phase of acetonitrile, water, and a modifier like formic acid (for MS compatibility) can be used. sielc.com The effluent from the HPLC column is then introduced into the mass spectrometer. The MS/MS capability allows for the fragmentation of the parent ion, and the resulting product ions can be used for highly specific quantification, even in complex matrices. This technique is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The resolution of D- and L-amino acid-containing peptides has been demonstrated using LC-MS/MS, highlighting the importance of the chiral separation prior to MS detection. nih.gov

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are vital for confirming the chemical structure and stereochemistry of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two of the most informative methods in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.

For L-glutamic acid diethyl ester hydrochloride, the ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the molecule. spectrabase.com In ¹H NMR spectra of L-glutamic acid in D₂O, characteristic peaks are observed for the various protons, such as a triplet for the α-proton (CH) around 3.75 ppm and multiplets for the β- and γ-protons (CH₂) between 2.1 and 2.47 ppm. researchgate.net The presence of diastereomers, which can arise from reactions involving chiral centers, can often be detected by NMR as distinct sets of peaks for each stereoisomer. nih.govacs.org The integration of these peaks allows for the determination of the diastereomeric ratio. nih.gov Advanced NMR techniques, such as 2D NOESY/EXSY, can be used to study the equilibration between diastereomers. acs.org Solid-state ¹⁷O NMR has also been shown to differentiate between the D-, L-, and DL-forms of glutamic acid, offering insights into the local environment of the oxygen atoms. ox.ac.uk

Technique Information Obtained Example Application
¹H NMR Proton chemical environments, coupling constants, stereochemistry. researchgate.netDistinguishing between diastereomers of dipeptides. nih.gov
¹³C NMR Carbon skeleton of the molecule. spectrabase.comConfirming the structure of L-glutamic acid diethyl ester hydrochloride. spectrabase.com
¹⁷O NMR (Solid-State) Local environment of oxygen atoms. ox.ac.ukDifferentiating between D-, L-, and DL-forms of glutamic acid. ox.ac.uk
2D NOESY/EXSY Detection of chemical exchange and equilibrating diastereomers. acs.orgStudying the interconversion of E and Z diastereomers. acs.org

This table outlines the applications of various NMR techniques in the analysis of glutamic acid derivatives.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the stereochemistry of a molecule and is widely used to study the conformation of optically active compounds. jascoinc.comnih.gov

For chiral molecules like this compound, the CD spectrum provides a unique fingerprint that is a mirror image of the spectrum of its L-enantiomer. The sign and magnitude of the CD signal (measured as delta absorbance, ΔA, or molar ellipticity) are dependent on the wavelength and the concentration of the chiral sample. nih.gov This relationship allows for the quantitative determination of the concentration of D- and L-amino acids in a mixture. nih.gov CD spectroscopy is particularly valuable for studying the secondary structure of peptides and proteins containing D-amino acids and for investigating metal-protein interactions where the metal ion is in a chiral environment. wikipedia.orgnih.gov

Advanced Mass Spectrometry for Oligomer Characterization

Advanced mass spectrometry techniques, particularly when combined with ion mobility spectrometry (IM-MS), are powerful tools for the characterization of non-covalent oligomers of peptides and other biomolecules. umass.eduescholarship.org

Ion mobility-mass spectrometry can separate ions based on their size, shape, and charge, providing information about their collision cross-section (CCS). nih.govnih.gov This allows for the differentiation of conformational isomers and the study of oligomerization patterns. umass.edu Research on D-amino acid-containing peptides has shown that dimerization and oligomerization can amplify the structural differences between D/L peptide isomers. nih.govnih.gov In some cases, specific oligomeric forms are observed for only one of the enantiomers, highlighting the critical role of the chiral center in the oligomerization process. nih.govnih.gov Metal adduction can further enhance the structural distinctions between D/L isomers in the gas phase. nih.govnih.gov These techniques are crucial for investigating the early stages of peptide aggregation, which can be relevant to the formation of larger assemblies. umass.edu

Theoretical and Computational Investigations

Molecular Modeling of Enzyme-Ligand Interactions

Molecular modeling techniques, particularly molecular docking, are powerful tools for investigating how ligands like D-Glutamic acid diethyl ester interact with enzyme active sites. These computational methods can predict binding affinities, orientations, and the specific molecular interactions that stabilize the enzyme-ligand complex.

While specific molecular docking studies on this compound are not extensively documented in publicly available research, studies on related glutamic acid derivatives provide a framework for understanding its potential interactions. For instance, computational studies on various glutamic acid derivatives have been conducted to explore their biological potential, including their role as anticancer therapeutic alternatives by modifying the behavior of glutamine or glutamic acid in cancer cells. nih.gov In one such study, molecular docking was used to determine the binding site of a promising glutamic acid derivative within the glutamine synthetase structure. nih.gov This highlights the utility of in silico methods to screen and analyze the interactions of glutamic acid derivatives with target enzymes.

Research on analogues of D-glutamic acid has also shed light on the structural requirements for binding to specific enzymes. A study on the D-glutamate-adding enzyme from Escherichia coli tested twenty-four analogues of D-glutamic acid as potential substrates or inhibitors. nih.gov This type of research, which identifies which stereoisomers and structural variants are active, provides valuable data that can be used to validate and refine molecular models of the enzyme's active site. nih.gov Although this compound was not among the tested analogues, the findings for compounds with modifications at the carboxylic acid groups offer insights into how the diethyl ester moiety might influence binding.

The general approach for modeling the interaction of this compound with an enzyme would involve:

Obtaining the three-dimensional structures of the ligand (this compound) and the target enzyme.

Using a docking program to predict the most favorable binding poses of the ligand within the enzyme's active site.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the enzyme.

These computational predictions can guide further experimental studies, such as site-directed mutagenesis and enzyme kinetics, to verify the importance of the identified residues for ligand binding and catalysis.

Quantum Chemical Calculations of Stereoisomeric Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules, including their stereoisomers. These methods can provide accurate information about molecular geometry, electronic structure, and vibrational frequencies.

For this compound, quantum chemical calculations can be employed to:

Determine the preferred conformation: The molecule has several rotatable bonds, and computational methods can identify the lowest energy conformation in the gas phase or in solution.

Analyze the electronic properties: Calculations can yield information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential surface, which are crucial for understanding its reactivity and intermolecular interactions.

Predict spectroscopic properties: Theoretical calculations can predict vibrational (infrared and Raman) and NMR spectra, which can be compared with experimental data to confirm the structure and assign spectral features.

While specific DFT studies on this compound are not prominent in the literature, extensive research on the polymorphs of L-glutamic acid demonstrates the power of these methods. researchgate.netacs.org These studies have used solid-state DFT to investigate the energetic factors governing the stability of different crystal forms, including molecular conformation and intermolecular cohesion. acs.org The insights gained from the computational examination of L-glutamic acid can be applied to its D-enantiomer and its derivatives like the diethyl ester. For instance, understanding the conformational preferences of the glutamic acid backbone is directly relevant to predicting the structure of this compound.

A patent for an L-glutamic acid derivative provides an example of how computational data, such as NMR spectra, is used to confirm the structure and purity of the synthesized compound, including the absence of isomers. google.com Theoretical calculations of NMR chemical shifts for this compound could similarly aid in its experimental characterization.

Computed Property Value Method
Molecular Weight203.24 g/mol PubChem 2.1
XLogP30.2XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count5Cactvs 3.4.6.11
Rotatable Bond Count7Cactvs 3.4.6.11
Exact Mass203.11575802 DaPubChem 2.1
Monoisotopic Mass203.11575802 DaPubChem 2.1
Topological Polar Surface Area78.6 ŲCactvs 3.4.6.11
Heavy Atom Count14Cactvs 3.4.6.11
Data sourced from PubChem CID 7004904 nih.gov

Simulation of Oligomerization and Self-Assembly Processes

Molecular dynamics (MD) and other simulation techniques can be used to study the dynamic processes of oligomerization and self-assembly. These simulations can reveal how individual molecules of this compound might interact with each other to form larger aggregates or ordered structures.

The self-assembly of amino acid derivatives is a topic of significant interest for the development of new biomaterials. While specific simulations of this compound oligomerization are not readily found, research on the self-assembly of related molecules provides a conceptual basis. For example, poly-γ-benzyl-L-glutamate (PBLG), a derivative of glutamic acid, is known to form helical structures and is often used as an alignment medium in NMR spectroscopy. wikipedia.org The self-organizing properties of PBLG are driven by a combination of hydrogen bonding and side-chain interactions.

Simulations of this compound could explore:

Dimerization and early oligomerization events: By simulating a system with multiple molecules, one can observe the initial steps of aggregation and characterize the geometry and energetics of the resulting dimers and trimers.

The role of the solvent: The choice of solvent can have a profound impact on self-assembly. Simulations can be performed in different solvent environments to understand how solvent molecules mediate the interactions between the ester molecules.

The potential for forming higher-order structures: Depending on the molecular architecture and intermolecular forces, this compound might be capable of forming various supramolecular structures, such as sheets, fibers, or micelles. Simulations can help to predict which, if any, of these structures are likely to form.

Research into the automated synthesis of monodisperse oligomers, such as peptoids (oligo-N-substituted glycines), demonstrates the interest in creating well-defined polymer chains with tailored functionalities. acs.org The structural characterization of these synthetic oligomers often involves a combination of experimental techniques like NMR and computational modeling to understand their conformational dynamics. acs.org Similar integrated approaches could be applied to investigate the potential oligomerization of this compound.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Production Methods

The production of D-Glutamic acid diethyl ester and related amino acid derivatives is undergoing a shift towards more efficient and environmentally benign processes. While traditional chemical synthesis methods exist, emerging research emphasizes sustainability through enzymatic catalysis, waste reduction, and the use of renewable resources.

Key areas of development include:

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into enzymes like D-glutamic acid-adding enzyme (MurD) from bacteria such as Escherichia coli highlights the biological machinery that handles D-glutamic acid. nih.gov Future synthetic routes could leverage purified enzymes or whole-cell biocatalysts to achieve the esterification of D-glutamic acid, potentially reducing the need for harsh chemical reagents and protecting groups.

Sustainable Feedstocks: The broader field of amino acid production is moving towards using sustainable carbon sources like glycerol (B35011) or pyrolytic sugars from cellulosic biomass, instead of food-based sources such as glucose or sucrose. nih.gov This trend is applicable to the upstream production of the D-glutamic acid precursor, making the entire manufacturing chain more sustainable.

These modern synthetic strategies aim to improve yield, reduce costs, and minimize the environmental footprint associated with the production of chiral compounds like this compound.

Expanded Applications as Research Probes in Biochemistry

This compound and its L-isomer are valuable tools in biochemical and neuroscience research, primarily for their ability to interact with glutamate-mediated systems. medchemexpress.com The ester groups enhance the lipophilicity of the glutamic acid molecule, potentially facilitating its passage across cell membranes.

Emerging applications as biochemical probes include:

Investigating Glutamate (B1630785) Receptors: The L-isomer, L-Glutamic acid diethyl ester (GDEE), has been studied as an antagonist of excitatory amino acid receptors. nih.govnih.gov While some studies suggest it has weak antagonistic effects and its actions may be complex, it is used to probe the function of receptors like the quisqualate receptor. nih.govnih.gov The D-isomer can serve as a crucial control in such experiments to determine the stereospecificity of receptor interactions.

Probing Bacterial Cell Wall Synthesis: Bacteria utilize D-amino acids, including D-glutamic acid, in the construction of their peptidoglycan cell walls. The enzyme MurD ligase, for example, specifically adds D-glutamic acid to the precursor UDP-MurNAc-L-Ala. nih.gov this compound can be explored as a potential substrate or inhibitor in assays for this enzyme. Its ability to enter bacterial cells could allow it to act as a probe to study the D-glutamic acid metabolic pathway in vivo, offering insights into mechanisms of antibiotic resistance and targets for new antibacterial drugs.

Enzyme Mechanism Studies: The interaction of D-glutamic acid with enzymes like MurD involves the formation of an acyl phosphate (B84403) intermediate. nih.gov Modified versions of the substrate, such as the diethyl ester, could be used to study the kinetics and mechanism of such enzymes, helping to elucidate the role of specific functional groups in substrate binding and catalysis.

The table below summarizes key biochemical targets that can be investigated using glutamic acid diethyl ester isomers.

Biochemical Target Compound Used Research Application Finding
Excitatory Amino Acid ReceptorsL-Glutamic acid diethyl ester (GDEE)Probing receptor function in rat cerebral cortex. nih.govnih.govGDEE shows weak and complex effects, potentiating responses to quisqualate but not significantly antagonizing AMPA, Kain, or NMDA receptors. nih.gov
Bacterial Peptidoglycan SynthesisD-Glutamic acidSubstrate for D-glutamic acid-adding enzyme (MurD). nih.govThe MurD enzyme specifically incorporates D-glutamic acid into the cell wall precursor, a critical step in bacterial survival. nih.gov
Glutamate DecarboxylaseL-Glutamic acid diethyl ester HClExperimental inhibition of the enzyme. biosynth.comThe compound is described as an inhibitor of glutamic acid decarboxylase, which is involved in the synthesis of the neurotransmitter GABA. biosynth.com

Development of Advanced Materials from this compound Derivatives

The unique chirality of this compound makes it an attractive building block for the synthesis of advanced biomaterials. Polymers and other materials derived from D-amino acids often exhibit enhanced resistance to enzymatic degradation compared to their L-amino acid counterparts, as naturally occurring proteases are specific for L-isomers. This property is highly desirable for applications requiring long-term stability in a biological environment.

Research in this area focuses on:

Biodegradable Polymers: The L-isomer of glutamic acid diethyl ester is used in the synthesis of oligo(γ-ethyl L-glutamate) and poly(α-peptides) through polymerization catalyzed by enzymes like papain. sigmaaldrich.com Analogous polymerization of this compound can create poly(D-glutamates), which are polypeptides with tunable properties. These materials could be used for applications such as surgical sutures, drug delivery vehicles, and scaffolds for tissue engineering, where controlled, slower degradation is beneficial.

Dendrimers and Dendritic Compounds: L-glutamic acid-based dendritic compounds have been synthesized for various applications. sigmaaldrich.com Using this compound as the chiral core or branching unit would lead to the formation of D-dendrimers. The well-defined, three-dimensional architecture of these molecules, combined with their proteolytic resistance, makes them promising candidates for advanced drug delivery systems and diagnostic agents.

Hydrogels and Self-Assembling Systems: Polypeptides derived from D-glutamic acid can self-assemble into ordered structures like hydrogels. These materials can encapsulate drugs or cells and are of interest for regenerative medicine and controlled-release formulations. The stereochemistry of the D-isomer would directly influence the secondary structure (e.g., helices, sheets) of the polypeptide chains, thereby determining the physical and biological properties of the resulting material.

Interdisciplinary Research Integrating Organic Chemistry, Biochemistry, and Materials Science

The future of research on this compound lies at the intersection of multiple scientific disciplines. The synergy between organic chemistry, biochemistry, and materials science creates a powerful cycle of innovation.

Organic Chemistry to Materials Science: Novel, sustainable synthetic routes (organic chemistry) make this compound more accessible and affordable. nih.govgoogle.com This availability enables materials scientists to explore its use as a monomer for creating a new generation of proteolytically stable polymers, dendrimers, and hydrogels with unique properties conferred by the D-chirality. sigmaaldrich.com

Biochemistry to Organic Chemistry: Insights from biochemical studies feedback to drive further chemical innovation. For instance, if a study reveals that this compound is an effective probe for a specific bacterial enzyme, nih.gov organic chemists may be tasked with synthesizing derivatives with reporter tags (e.g., fluorescent or radioactive labels) to create more powerful diagnostic or imaging agents. This interdisciplinary loop ensures that fundamental chemical research is translated into practical applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for D-Glutamic acid diethyl ester, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves selective esterification or reduction. For example, DIBAL (diisobutyl aluminum hydride) in dry diethyl ether under argon at -78°C selectively reduces side-chain esters to aldehydes while preserving other functional groups . To minimize side reactions, strict temperature control (-78°C), inert atmosphere (argon), and stoichiometric precision (1.5 equivalents of DIBAL) are critical. Quenching with methanol and sodium bisulfate ensures reaction termination .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Key for confirming esterification and stereochemistry via proton shifts (e.g., aldehyde proton at δ 9.5 ppm) and carbon signals .
  • Mass Spectrometry (FAB-MS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 372) .
  • Chromatography (HPLC) : Ensures purity, especially when using reference standards (e.g., SynZeal’s pharmaceutical-grade materials) .
  • Enzymatic Assays : Adapted from L-glutamate protocols (e.g., UV-based tests at 340 nm) but require validation for D-isomer specificity .

Q. How does the stereochemistry of this compound affect its reactivity in peptide synthesis?

  • Methodology : The D-configuration alters steric and electronic interactions during coupling reactions. For instance, D-isomers may exhibit slower reaction kinetics in solid-phase peptide synthesis compared to L-forms due to incompatible enzyme active sites. Circular dichroism (CD) or chiral HPLC can monitor enantioselectivity .

Advanced Research Questions

Q. How can selective esterification of D-Glutamic acid be achieved to avoid cross-reactivity with carboxyl or amino groups?

  • Methodology : Use orthogonal protecting groups. For example:

  • Benzyl (Bzl) or tert-Butyl (t-Bu) esters protect the γ-carboxyl, enabling selective α-esterification .
  • DIBAL reduction : Selectively reduces esters to aldehydes without affecting amides or tert-butyl groups .
  • pH-controlled reactions : Conduct reactions in mildly acidic conditions (pH 4–5) to protonate the amino group, reducing nucleophilicity during esterification .

Q. What challenges arise in interpreting NMR data for this compound derivatives, and how can they be resolved?

  • Methodology : Challenges include overlapping signals (e.g., ester methylene vs. backbone protons) and dynamic stereochemistry. Solutions:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns carbons unambiguously .
  • Low-temperature NMR : Reduces conformational exchange broadening in flexible side chains .
  • Isotopic labeling : ¹³C-enriched esters simplify tracking specific carbons .

Q. How do structural modifications (e.g., benzyl or naphthylmethyl esters) influence the biological activity of D-Glutamic acid derivatives?

  • Methodology :

  • Benzyl esters : Enhance lipophilicity, improving blood-brain barrier penetration in neuroactive studies. Compare IC₅₀ values in receptor-binding assays (e.g., NMDA receptors) .
  • Naphthylmethyl esters : Increase steric bulk, potentially reducing enzymatic hydrolysis rates. Monitor stability via HPLC in simulated physiological conditions .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Standardized assays : Use identical cell lines (e.g., SH-SY5Y neurons) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Batch-to-batch purity checks : Quantify impurities (e.g., residual solvents) via GC-MS, as even 1% contaminants can skew EC₅₀ results .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values from independent studies .

Q. What are the implications of this compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 6 months and analyze degradation products (e.g., glutamic acid via LC-MS) .
  • pH-rate profiling : Determine hydrolysis rates in buffers (pH 1–12) to identify optimal storage conditions (e.g., pH 4–6 for maximum shelf life) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.